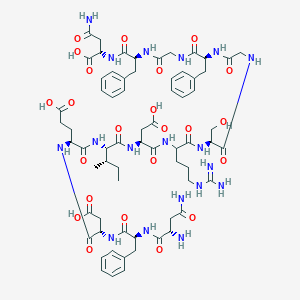![molecular formula C11H18N2O2 B114538 2,6-双[(2-羟乙基)氨基]甲苯 CAS No. 149330-25-6](/img/structure/B114538.png)
2,6-双[(2-羟乙基)氨基]甲苯
描述
2,6-Bis[(2-hydroxyethyl)amino]toluene is an organic compound with the molecular formula C11H18N2O2. It is a derivative of toluene, where two amino groups are substituted at the 2 and 6 positions, each bearing a hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
2,6-Bis[(2-hydroxyethyl)amino]toluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
2,6-Bis[(2-hydroxyethyl)amino]toluene plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes .
Cellular Effects
The effects of 2,6-Bis[(2-hydroxyethyl)amino]toluene on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 2,6-Bis[(2-hydroxyethyl)amino]toluene exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis[(2-hydroxyethyl)amino]toluene can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors such as light or heat. Long-term studies have shown that prolonged exposure to 2,6-Bis[(2-hydroxyethyl)amino]toluene can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Bis[(2-hydroxyethyl)amino]toluene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2,6-Bis[(2-hydroxyethyl)amino]toluene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, it may participate in pathways related to amino acid metabolism or energy production, influencing the levels of key metabolites. These interactions can affect metabolic flux, leading to changes in the overall metabolic profile of the cell .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Bis[(2-hydroxyethyl)amino]toluene can be synthesized through a multi-step process. One common method involves the reaction of 2,6-diaminotoluene with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the addition of the hydroxyethyl groups to the amino groups on the toluene ring.
Industrial Production Methods
In industrial settings, the production of 2,6-Bis[(2-hydroxyethyl)amino]toluene often involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure high yield and purity. The product is then purified through processes like crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
2,6-Bis[(2-hydroxyethyl)amino]toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism by which 2,6-Bis[(2-hydroxyethyl)amino]toluene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to modulate biochemical pathways. The hydroxyethyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,6-Diaminotoluene: A precursor in the synthesis of 2,6-Bis[(2-hydroxyethyl)amino]toluene.
2,6-Dihydroxyethylaminotoluene: A compound with similar functional groups but different substitution patterns.
2,6-Bis[(2-hydroxyethyl)amino]benzene: A similar compound with a benzene ring instead of a toluene ring.
Uniqueness
2,6-Bis[(2-hydroxyethyl)amino]toluene is unique due to its specific substitution pattern on the toluene ring, which imparts distinct chemical and physical properties. The presence of hydroxyethyl groups enhances its solubility in polar solvents and its reactivity in various chemical reactions.
属性
IUPAC Name |
2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15/h2-4,12-15H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYCMSFOZIRDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCCO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164225 | |
| Record name | 2,6-Dihydroxyethylaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149330-25-6 | |
| Record name | 2,6-Bis[(2-hydroxyethyl)amino]toluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149330-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxyethylaminotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149330256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxyethylaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Di-(hydroxyethylamino)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2,2'-[(2-methyl-1,3-phenylene)diimino]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYETHYLAMINOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50F7J73SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)







